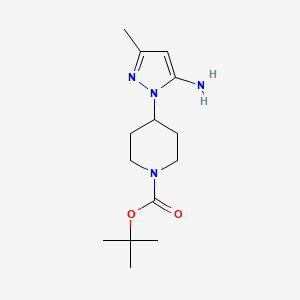

tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

Chemical Identity and IUPAC Nomenclature

The compound this compound possesses a precisely defined chemical identity that reflects its complex heterocyclic structure. According to established nomenclature protocols, the International Union of Pure and Applied Chemistry designation for this compound is 2-methyl-2-propanyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-piperidinecarboxylate. The compound is registered under Chemical Abstracts Service number 1177348-32-1, providing a unique identifier for chemical databases and regulatory purposes.

The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as CC1=NN(C2CCN(CC2)C(=O)OC(C)(C)C)C(=C1)N, which encodes the complete connectivity pattern of the molecule. The compound exhibits specific stereochemical properties with a topological polar surface area of 73.38 square angstroms and a calculated logarithmic partition coefficient of 2.34572, indicating moderate lipophilicity. These computational chemistry parameters suggest favorable drug-like properties for potential pharmaceutical applications.

Historical Context in Heterocyclic Chemistry Research

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry research spanning more than a century. The pyrazole component of this compound traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term pyrazole in 1883. This foundational work established pyrazoles as a significant class of five-membered heterocyclic compounds characterized by their unique arrangement of three carbon atoms and two adjacent nitrogen atoms.

The historical significance of pyrazole chemistry was further advanced through the classical synthetic methodology developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane. This early synthetic breakthrough demonstrated the accessibility of pyrazole scaffolds and laid the groundwork for subsequent developments in pyrazole chemistry. The recognition of pyrazoles as versatile scaffolds in organic synthesis and medicinal chemistry has grown considerably since these early discoveries, with modern research revealing their importance as fundamental frameworks in the development of protein kinase inhibitors and other bioactive compounds.

Piperidine chemistry, representing the other major structural component of this compound, has an equally distinguished history in heterocyclic research. The French chemist Auguste Cahours first named piperidine after its discovery in 1852, while Scottish chemist Thomas Anderson first reported on piperidine in 1850. These early investigations established piperidine as a six-membered heterocyclic amine with significant potential in pharmaceutical applications. The industrial production of piperidine through pyridine hydrogenation, typically employing molybdenum disulfide catalysts, represents a major advancement that has enabled large-scale access to piperidine derivatives.

The convergence of piperidine and pyrazole chemistry in compounds such as this compound reflects modern synthetic strategies that combine distinct heterocyclic frameworks to achieve enhanced biological activity and improved pharmaceutical properties. This approach represents a contemporary evolution of classical heterocyclic chemistry principles established by nineteenth-century pioneers.

Structural Significance of Piperidine-Pyrazole Hybrid Systems

The structural architecture of this compound exemplifies the sophisticated design principles underlying modern piperidine-pyrazole hybrid systems. The compound features a six-membered piperidine ring functioning as the central scaffold, with systematic substitution at the 4-position by a 5-amino-3-methyl-1H-pyrazol-1-yl group. This substitution pattern creates a unique molecular topology that combines the conformational flexibility of the piperidine ring with the aromatic character and hydrogen bonding capabilities of the pyrazole moiety.

The pyrazole component contributes significant structural complexity through its aromatic five-membered ring system containing two vicinal nitrogen atoms. The presence of both a pyrrole-like nitrogen and a pyridine-like nitrogen within the pyrazole framework confers amphoteric properties to the molecule, enabling both proton donation and acceptance. The 3-methyl substitution on the pyrazole ring provides steric influence that affects the overall molecular conformation, while the 5-amino group introduces additional hydrogen bonding capabilities that enhance molecular recognition properties.

The tert-butyl carbamate protecting group attached to the piperidine nitrogen serves multiple structural functions beyond its primary role as a synthetic protecting group. This bulky substituent influences the overall molecular shape and provides conformational constraints that affect the spatial relationship between the piperidine and pyrazole components. The carbamate linkage also contributes polar surface area that impacts the compound's solubility characteristics and membrane permeability properties.

Research indicates that piperidine-pyrazole hybrid systems exhibit enhanced stability compared to individual heterocyclic components due to favorable intramolecular interactions between the two ring systems. The pyrazole scaffold demonstrates particular resistance to oxidative metabolism by cytochrome P450 enzymes, attributed to its strong acidic nature that renders derivatives less susceptible to oxidative cleavage. This metabolic stability represents a significant advantage for pharmaceutical applications where prolonged biological activity is desired.

The structural significance of this hybrid system extends to its synthetic utility as an intermediate in the preparation of more complex heterocyclic structures. The compound serves as a versatile building block that can undergo various chemical transformations, including oxidation reactions using reagents such as potassium permanganate or chromium trioxide, reduction reactions employing hydrogen gas with palladium catalysts, and substitution reactions utilizing nucleophilic reagents like sodium hydride. These transformation capabilities enable access to diverse chemical libraries for drug discovery applications.

| Structural Feature | Contribution | Impact |

|---|---|---|

| Piperidine Ring | Central scaffold, conformational flexibility | Provides three-dimensional framework |

| Pyrazole Moiety | Aromatic character, hydrogen bonding | Enhances molecular recognition |

| 3-Methyl Group | Steric influence | Affects molecular conformation |

| 5-Amino Group | Hydrogen bonding capability | Improves binding affinity |

| tert-Butyl Carbamate | Protecting group, steric bulk | Controls reactivity and solubility |

The combination of these structural elements in this compound creates a sophisticated molecular architecture that exemplifies contemporary approaches to heterocyclic drug design and synthetic chemistry.

Properties

IUPAC Name |

tert-butyl 4-(5-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O2/c1-10-9-12(15)18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRMCPFXYIZYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation typically follows a convergent approach:

- Step 1: Preparation of the Boc-protected piperidine intermediate, usually tert-butyl 4-hydroxypiperidine-1-carboxylate or tert-butyl 4-halopiperidine-1-carboxylate.

- Step 2: Synthesis or procurement of the substituted pyrazole derivative, such as 5-amino-3-methyl-1H-pyrazole.

- Step 3: Coupling of the pyrazole moiety to the piperidine intermediate via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Step 4: Purification and characterization of the final product.

Detailed Preparation Methods

Starting Materials and Intermediates

| Compound | Role | Source/Preparation |

|---|---|---|

| tert-butyl 4-hydroxypiperidine-1-carboxylate | Piperidine scaffold | Commercially available or synthesized via Boc protection of 4-hydroxypiperidine |

| 5-amino-3-methyl-1H-pyrazole | Pyrazole substituent | Synthesized via condensation of hydrazine derivatives with β-ketoesters or commercially available |

Synthetic Routes

Nucleophilic Substitution Route

- The hydroxyl group on tert-butyl 4-hydroxypiperidine-1-carboxylate is converted into a better leaving group (e.g., mesylate or tosylate).

- The pyrazole nitrogen (N-1) acts as a nucleophile to displace the leaving group, forming the N-piperidinyl pyrazole linkage.

- Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and mild bases (e.g., K2CO3) at elevated temperatures (50–100 °C).

- The Boc group remains stable under these conditions.

Palladium-Catalyzed Cross-Coupling

- Using tert-butyl 4-halopiperidine-1-carboxylate (e.g., bromide or chloride) as the electrophile.

- The pyrazole derivative is converted into a boronic acid or boronate ester.

- Suzuki-Miyaura cross-coupling is performed with Pd(0) catalysts under mild conditions.

- This method offers high regioselectivity and yields, with minimal side reactions.

- Example: Synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as an intermediate.

Mitsunobu Alkylation (for related pyrazolamine derivatives)

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents and Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | tert-butyl 4-hydroxypiperidine-1-carboxylate + MsCl, Et3N, DCM, 0 °C to RT | Formation of mesylate intermediate | ~85% |

| 2 | Mesylate + 5-amino-3-methyl-1H-pyrazole, K2CO3, DMF, 80 °C, 12 h | Nucleophilic substitution to form target compound | 40–50% |

| 3 | Purification by column chromatography | Pure tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate | - |

Note: Yields vary depending on reaction scale and purification methods.

Analytical Characterization

- Mass Spectrometry (MS): Confirms molecular weight consistent with C14H24N4O2 (Molecular weight ~280.37 g/mol).

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the presence of Boc group, piperidine ring, and pyrazole substituent.

- Infrared Spectroscopy (IR): Characteristic carbamate C=O stretch (~1700 cm^-1) and NH2 stretches.

- Purity: Typically >95% by HPLC.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | tert-butyl 4-hydroxypiperidine-1-carboxylate | MsCl, 5-amino-3-methyl-1H-pyrazole, K2CO3 | 50–100 °C, 12 h, DMF | Simple, direct | Moderate yield, possible side reactions | 40–50% |

| Suzuki-Miyaura coupling | tert-butyl 4-halopiperidine-1-carboxylate + pyrazole boronate | Pd catalyst, base (K3PO4), solvent (toluene/THF) | 80–100 °C, 6–12 h | High selectivity, scalable | Requires boronate synthesis | 50–60% |

| Mitsunobu alkylation (for analogs) | Pyrazole + piperidine derivative | DIAD, PPh3 | RT, inert atmosphere | Good for amino derivatives | Sensitive reagents, multi-step | Variable |

Research Findings and Optimization Notes

- The Boc protecting group is stable under nucleophilic substitution and Suzuki coupling conditions, allowing for selective functionalization.

- Optimization of solvent and base can improve yields; polar aprotic solvents favor nucleophilic substitution.

- Use of microwave-assisted heating has been reported to reduce reaction times and improve yields in similar pyrazole-piperidine couplings.

- Purification by preparative HPLC or recrystallization ensures high purity suitable for biological testing.

- Scale-up requires careful control of temperature and stoichiometry to minimize side products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2).

Reduction: Reductive amination is a common reaction, often using reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

Tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate exhibits several biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Research has shown that derivatives of pyrazole compounds can exhibit anti-inflammatory effects, suggesting that this compound may have similar properties.

- Cytotoxicity Against Cancer Cells : Some studies have indicated that compounds containing pyrazole rings can induce apoptosis in cancer cells, highlighting the potential for anticancer therapies.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to be utilized in various therapeutic contexts:

| Application Area | Description |

|---|---|

| Drug Development | Potential use as a lead compound for synthesizing new drugs targeting inflammation and infection. |

| Cancer Therapy | Investigated for its cytotoxic effects on various cancer cell lines. |

| Antimicrobial Agents | Development of new antibiotics based on its antimicrobial properties. |

Agrochemical Applications

In the field of agrochemicals, the compound can be explored for its potential as:

- Herbicides : The structural components may provide herbicidal activity against specific weed species.

- Fungicides : Its antimicrobial properties could be harnessed to develop fungicides that protect crops from fungal infections.

Materials Science Applications

The compound's unique chemical structure can also find applications in materials science:

- Polymer Synthesis : It can be used as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.

- Nanotechnology : Its reactivity may allow for functionalization of nanoparticles, improving their performance in various applications including drug delivery systems.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Methyl-2-propenyl-4-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-piperidinecarboxylate

- Molecular Formula : C₁₄H₂₄N₄O₂

- Molecular Weight : 280.37 g/mol

- CAS Registry Number : 1177348-32-1

- Key Features: The compound consists of a piperidine ring substituted at the 4-position with a 5-amino-3-methylpyrazole moiety and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group.

Applications: Primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors or protease modulators.

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Physicochemical Properties

- Hydrogen Bonding: The amino group in the target compound participates in H-bonding, influencing crystal packing (as per Etter’s graph set analysis in ) and biological target interactions .

- Elemental Analysis : Deviations in observed vs. calculated values (e.g., in : C 60.34 vs. 60.84 calc) suggest synthesis impurities or hydration states, a common issue in Boc-protected compounds .

Biological Activity

Tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 1169563-99-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and an amino-substituted pyrazole. Its molecular formula is with a molecular weight of 238.30 g/mol .

The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures have been shown to interact with various biological targets, including protein kinases and enzymes involved in signaling pathways. Notably, pyrazole derivatives often exhibit inhibitory effects on kinases such as Protein Kinase B (PKB/Akt), which plays a critical role in cell growth and survival pathways .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antitumor Activity : In vitro studies suggest that derivatives of pyrazole can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, related compounds have shown efficacy against human tumor xenografts in mouse models .

- Enzyme Inhibition : The compound might act as an inhibitor for enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that have been studied for their ability to modulate prostaglandin levels and inflammatory responses .

Case Study 1: Inhibition of Cancer Cell Growth

In a study focusing on the inhibition of PKB, compounds structurally related to this compound demonstrated significant inhibition of PKB activity, leading to reduced growth of cancer cells in vitro. The selectivity for PKB over other kinases was noted, suggesting potential therapeutic applications in oncology .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of similar pyrazole derivatives. These compounds were shown to inhibit the activity of enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH), resulting in elevated levels of PGE2, which is crucial for tissue repair processes. Such findings indicate that this compound may also play a role in modulating inflammatory responses .

Data Table: Summary of Biological Activities

Q & A

Q. Key Considerations :

- Optimize reaction time and temperature to minimize side products.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

What safety precautions are essential when handling this compound?

Basic

While specific safety data for this compound is limited, protocols for structurally similar piperidine derivatives recommend:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Emergency measures : Ensure access to eye-wash stations and emergency showers .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

How can purity and structural identity be validated?

Basic

Methodological workflow :

Purity analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) .

- TLC : Monitor reactions using silica plates (Rf ~0.5 in EtOAc/hexane 1:1).

Structural confirmation :

- NMR : Compare ¹H/¹³C spectra with published analogs (e.g., pyrazole NH₂ at δ 5.2–5.8 ppm; tert-butyl at δ 1.4 ppm) .

- HRMS : Confirm molecular ion peak ([M+H]⁺ expected at m/z 295.2) .

How can X-ray crystallography resolve the compound’s molecular structure?

Advanced

Procedure :

Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) .

Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure refinement : Process data with SHELXL (space group determination, anisotropic displacement parameters) .

Example : A related piperidine-carboxylate compound crystallized in the triclinic P1 space group with unit cell parameters a = 6.06 Å, b = 12.00 Å, c = 16.26 Å .

How to address contradictions in spectroscopic data during characterization?

Advanced

Strategies :

Cross-validation : Combine NMR, IR, and mass spectrometry to confirm functional groups (e.g., Boc carbonyl at ~1680 cm⁻¹ in IR) .

Crystallographic verification : Resolve ambiguities (e.g., regiochemistry of pyrazole substitution) via X-ray diffraction .

Computational modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA) .

How do hydrogen-bonding interactions influence solid-state properties?

Advanced

Graph set analysis (Etter’s formalism) can classify H-bonding patterns:

- Motifs : Identify chains (C(4)), rings (R₂²(8)), or intramolecular bonds .

- Impact : Strong N–H···O bonds (e.g., between pyrazole NH₂ and carbonyl groups) enhance thermal stability and crystallinity .

What reaction conditions optimize coupling steps in synthesis?

Advanced

Key parameters :

- Catalysts : Use Pd(PPh₃)₄ for Buchwald-Hartwig couplings (if aryl halides are present) .

- Solvents : DMF or DMSO at 80–100°C for SNAr reactions .

- Workup : Quench with ice-water and extract with EtOAc (yield: ~60–75%) .

How does the compound compare to analogs in reactivity and bioactivity?

Advanced

Structure-Activity Relationship (SAR) insights :

- Pyrazole substituents : 5-Amino groups enhance hydrogen-bonding potential (vs. methyl/cyano analogs) .

- Piperidine flexibility : tert-Butyl groups increase steric bulk, potentially reducing off-target interactions in kinase inhibitors .

What methodologies analyze pharmacokinetic properties in preclinical studies?

Advanced

In vitro assays :

Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Plasma protein binding : Use equilibrium dialysis (PBS vs. plasma) .

Permeability : Caco-2 cell monolayers to predict intestinal absorption .

How to mitigate oxidation during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.